molecular formula C12H9F3N2O B2398928 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine CAS No. 652966-33-1

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine

Cat. No.: B2398928
CAS No.: 652966-33-1
M. Wt: 254.212
InChI Key: ISCOPRCGERKPKL-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine is a chemical compound with the molecular formula C12H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridin-3-amine structure

Mechanism of Action

Mode of Action

The mode of action of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • Chloro-bis(trifluoromethyl)pyridine

Comparison

Compared to similar compounds, 6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine is unique due to the presence of both a trifluoromethyl group and a phenoxy group attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-1-4-10(5-2-8)18-11-6-3-9(16)7-17-11/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOPRCGERKPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652966-33-1
Record name 6-[4-(trifluoromethyl)phenoxy]pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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